Computed Lipophilicity: the 3-Ethoxypropyl Chain Increases XLogP3 by ~1.3–1.6 Units Over the Parent Diamine
The target compound exhibits a computed XLogP3 of 3.1, placing it in the moderately lipophilic range suitable for membrane permeation screening libraries [1]. This represents an increase of approximately 1.3–1.6 log units over the unsubstituted 2,6-dichloro-1,4-benzenediamine core (XLogP3 ≈1.5–1.8) [2], and approximately 0.7 log units over the shorter N¹-allyl analog (XLogP3 ≈2.4) [3]. Such a shift in lipophilicity can alter compound partitioning in cellular assays and influence apparent potency in phenotypic screens.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2,6-Dichloro-1,4-benzenediamine: XLogP3 ≈1.5–1.8; N¹-Allyl-2,6-dichlorobenzene-1,4-diamine: XLogP3 ≈2.4 |
| Quantified Difference | ΔXLogP3 = +1.3 to +1.6 vs. parent; +0.7 vs. N¹-allyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); not experimentally determined |
Why This Matters
The ethoxypropyl chain shifts the compound into the optimal lipophilicity range (LogP 1–4) for cell-based screening collections, whereas the parent diamine is too polar for reliable membrane crossing—this determines which analog is appropriate for intracellular target engagement studies.
- [1] PubChem CID 97625035; computed property XLogP3-AA = 3.1. View Source
- [2] PubChem CID 7252; 2,6-Dichloro-1,4-benzenediamine; computed XLogP3 ≈1.5–1.8. View Source
- [3] N1-Allyl-2,6-dichlorobenzene-1,4-diamine (CAS 1698687-02-3); computed XLogP3. View Source
